
Ramosetron
概要
説明
ラモセトロンは、選択的なセロトニン 5-HT3 受容体拮抗薬であり、主に化学療法や術後回復に伴う悪心と嘔吐の治療に使用されます。また、下痢優勢型過敏性腸症候群の管理にも効果的です。 この化合物は、オンダンセトロンなどの他の第 1 世代の 5-HT3 拮抗薬と比較して、より高い効力とより長い作用持続時間が特徴です .
準備方法
合成経路と反応条件
ラモセトロンの合成は、インドール誘導体の調製から始まり、いくつかの重要なステップが含まれます。このプロセスには通常、以下が含まれます。
インドール誘導体の形成: 最初のステップは、フィッシャーインドール合成反応によるインドール誘導体の合成です。
環化: インドール誘導体は環化してベンゾイミダゾール環を形成します。
置換: 最後のステップは、ベンゾイミダゾール環をメタノン基で置換してラモセトロンを形成することです。
工業的生産方法
ラモセトロンの工業的生産は、同様の合成経路に従いますが、より大規模で行われます。このプロセスは、収率と純度を最適化するために、精製と品質管理に高圧液体クロマトグラフィー (HPLC) を用いることが多いです。
化学反応の分析
Degradation Pathways of Ramosetron Hydrochloride
This compound hydrochloride is subject to degradation under various stress conditions. Stress testing helps to identify likely degradation products and establish degradation pathways .
Acid Degradation
Acid degradation studies were conducted using hydrochloric acid (HCl) at varying strengths .
Condition | Degradation (%) |
---|---|
0.1N HCl | - |
0.5N HCl | 5.0 |
1N HCl | 8.0 |
2N HCl | 11.1 |
Acceptable degradations were found in 0.5 N, 1N and 2N HCl at 70ºC for 7 days .
Base Degradation
Base degradation was conducted using sodium hydroxide (NaOH) at varying strengths .
Condition | Degradation (%) |
---|---|
0.1N NaOH | 20.9 |
0.5N NaOH | 100.0 |
1N NaOH | 100.0 |
2N NaOH | 100.0 |
Base hydrolysis degrades this compound hydrochloride more drastically than other stressed conditions .
Oxidative Degradation
Oxidative degradation was conducted using hydrogen peroxide (H2O2) .
Condition | Degradation (%) |
---|---|
3% Hydrogen Peroxide | 10-20.8 |
5% Hydrogen Peroxide | 57.9-73.3 |
10% Hydrogen Peroxide | 76.0-93.0 |
Oxidative methods also degrade this compound hydrochloride more drastically than the other stressed conditions .
Photodegradation
This compound hydrochloride is also sensitive to photolytic conditions .
Condition | Degradation (%) |
---|---|
3.6 million lux fluorescence light or 600 watts hour/m2 UV light | 6.6 |
Compatibility and Stability with Other Drugs
This compound has been tested for compatibility and stability when mixed with other drugs .
-
Mixtures of dezocine and this compound in normal saline (NS) injections are physically and chemically stable for 14 days in glass bottles or polyvinyl chloride (PVC) bags stored at 4°C or 25°C .
-
No significant changes in color, turbidity, or pH values were observed in these mixtures .
-
This compound hydrochloride also remains stable when combined with dexamethasone .
科学的研究の応用
Pharmacological Profile
Ramosetron is a tetrahydrobenzimidazole derivative that has been marketed since 1996 in Japan, South Korea, and Taiwan. It primarily acts by blocking serotonin receptors, which play a significant role in gastrointestinal motility and sensation. Its pharmacological actions include:
- Anti-emetic Effects : this compound is effective in preventing postoperative nausea and vomiting (PONV), showing superior efficacy compared to other antiemetics like ondansetron .
- Management of IBS-D : It has been specifically indicated for the treatment of IBS-D in both male and female patients, demonstrating significant improvements in stool consistency, abdominal pain, and overall quality of life (QOL) .
Irritable Bowel Syndrome with Diarrhea (IBS-D)
This compound has been extensively studied for its efficacy in managing IBS-D symptoms. Key findings from clinical trials include:
- Efficacy in Male Patients : A study involving 296 male patients showed that this compound significantly improved stool consistency and reduced abdominal pain compared to placebo. The responder rate for global relief of IBS symptoms was 50.3% for this compound versus 19.6% for placebo .
- Efficacy in Female Patients : In a separate trial with 576 women, this compound at a dose of 2.5 μg daily resulted in a global improvement rate of 50.7%, significantly higher than the 32.0% observed with placebo .
Postoperative Nausea and Vomiting (PONV)
This compound is also indicated for the prevention of PONV:
- A cost-effectiveness analysis showed that prophylactic use of this compound resulted in lower healthcare costs and higher QALYs (Quality Adjusted Life Years) compared to no antiemetic medication .
Safety Profile
While this compound is generally well-tolerated, some adverse effects have been noted:
- Constipation : A notable side effect is constipation, reported in approximately 11% of patients receiving this compound .
- Lack of Serious Adverse Events : Long-term studies have not reported serious adverse events such as ischemic colitis associated with this compound use .
Comparative Efficacy
A comparative study against mebeverine, an antispasmodic agent, demonstrated that this compound had similar therapeutic efficacy without significant differences in adverse effects . This positions this compound as a viable alternative or adjunct therapy for IBS-D.
Data Table: Summary of Clinical Trials Involving this compound
作用機序
ラモセトロンは、セロトニン 5-HT3 受容体に選択的に結合して拮抗することで効果を発揮します。これらの受容体は、特に消化管に、中枢および末梢神経系に存在します。これらの受容体を阻害することで、ラモセトロンは、悪心と嘔吐の重要な媒介物質であるセロトニンの作用を阻止します。 このメカニズムは、過敏性腸症候群の症状を軽減するのにも役立ちます .
類似化合物との比較
類似化合物
オンダンセトロン: 同様の適応症に使用される別の 5-HT3 受容体拮抗薬ですが、作用持続時間が短いです。
グラニセトロン: オンダンセトロンに似ていますが、半減期がわずかに長いです。
パロノセトロン: 半減期が長く、受容体結合親和性が高いことで知られています。
ラモセトロンの独自性
ラモセトロンは、他の 5-HT3 受容体拮抗薬と比較して、より高い効力とより長い作用持続時間が特徴です。 これは、化学療法による悪心と嘔吐など、長時間の受容体遮断を必要とする状態の管理に特に効果的です .
生物活性
Ramosetron is a potent and selective serotonin 5-HT3 receptor antagonist primarily used for the treatment of irritable bowel syndrome with diarrhea (IBS-D). Its biological activity is characterized by its ability to modulate gastrointestinal motility and alleviate symptoms associated with IBS-D. This article delves into the detailed mechanisms, efficacy, and safety of this compound, supported by data tables and case studies from various research findings.
This compound exerts its biological effects by selectively antagonizing the 5-HT3 receptors located on enteric neurons in the gastrointestinal tract. This action leads to:
- Inhibition of Colonic Motility : By blocking 5-HT3 receptors, this compound reduces excessive colonic motility, which is often exacerbated in IBS-D patients.
- Reduction of Abdominal Pain : The antagonism of these receptors also decreases visceral hypersensitivity, thereby alleviating abdominal discomfort and pain.
- Improvement in Bowel Habits : this compound has been shown to normalize bowel movements and improve stool consistency.
Clinical Efficacy
Numerous clinical trials have evaluated the efficacy of this compound in treating IBS-D. Below is a summary of key findings from several studies:
Case Studies
- Long-term Efficacy : A study involving long-term administration of this compound demonstrated sustained relief from abdominal pain and improved bowel habits over a period of several months, indicating its potential for chronic management of IBS-D symptoms .
- Sex-Specific Responses : Research has shown that the efficacy of this compound may differ between genders. In a study focused on female patients, this compound significantly improved symptoms compared to placebo, highlighting its potential gender-specific therapeutic effects .
Safety Profile
The safety profile of this compound has been assessed across multiple studies:
- Adverse Events : The most commonly reported adverse event was constipation, occurring in approximately 11% of patients treated with this compound .
- Serious Adverse Events : No serious adverse events such as ischemic colitis were reported in clinical trials, suggesting a favorable safety profile compared to other treatments for IBS-D .
特性
IUPAC Name |
(1-methylindol-3-yl)-[(5R)-4,5,6,7-tetrahydro-3H-benzimidazol-5-yl]methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-20-9-13(12-4-2-3-5-16(12)20)17(21)11-6-7-14-15(8-11)19-10-18-14/h2-5,9-11H,6-8H2,1H3,(H,18,19)/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTHPAPBPFQJABD-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)C3CCC4=C(C3)NC=N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)[C@@H]3CCC4=C(C3)NC=N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0043842 | |
Record name | Ramosetron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0043842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132036-88-5 | |
Record name | Ramosetron | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=132036-88-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ramosetron [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132036885 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ramosetron | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09290 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ramosetron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0043842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RAMOSETRON | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7ZRO0SC54Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of ramosetron?
A1: this compound is a potent and selective antagonist of the 5-hydroxytryptamine type 3 (5-HT3) receptor. [, , ] It exerts its effects by blocking the binding of serotonin, a neurotransmitter, to these receptors. [, ]
Q2: Where are 5-HT3 receptors primarily located, and what role do they play in the context of this compound’s therapeutic effects?
A2: 5-HT3 receptors are found in both the central nervous system (CNS), specifically the chemoreceptor trigger zone (CTZ), and the peripheral nervous system (PNS), particularly on vagal afferent nerves in the gastrointestinal (GI) tract. [, , ] Blocking 5-HT3 receptors in the CTZ helps prevent nausea and vomiting, while blocking those in the GI tract reduces GI motility and secretions. [, , , ]
Q3: How does this compound's mechanism of action translate to its therapeutic effects in conditions like irritable bowel syndrome with diarrhea (IBS-D)?
A3: In IBS-D, excessive serotonin release in the gut contributes to increased intestinal motility, secretions, and visceral hypersensitivity. [, , ] this compound's blockade of 5-HT3 receptors helps normalize these processes, reducing diarrhea, abdominal pain, and discomfort. [, , ]
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound hydrochloride, the salt form commonly used in pharmaceuticals, is C17H21N3O3•HCl. The molecular weight is 351.84 g/mol. [, ]
Q5: Is there any information about the spectroscopic data of this compound available in the provided research?
A5: While the provided research papers don't delve into detailed spectroscopic characterization, FTIR spectroscopy is mentioned as a technique for confirming the identity of this compound and assessing potential drug-polymer interactions during the development of transdermal delivery systems. []
Q6: Has the compatibility of this compound with other drugs been investigated for combined administration?
A6: Yes, one study investigated the physicochemical compatibility of this compound with dezocine, an opioid analgesic, in a 0.9% sodium chloride injection intended for patient-controlled analgesia (PCA). [] The results demonstrated good physical and chemical stability of the mixture over 14 days when stored in both glass bottles and polyvinyl chloride (PVC) bags at 4°C and 25°C. [] This indicates potential for co-administration of these drugs for managing postoperative pain and PONV. []
Q7: How does storage temperature affect the stability of this compound in solution?
A7: The study on dezocine-ramosetron compatibility in 0.9% sodium chloride injection showed that this compound remained stable for 14 days when stored at both 4°C and 25°C. [] This suggests that this compound is relatively stable in solution across a range of clinically relevant temperatures.
Q8: What is the typical route of administration for this compound, and how does this influence its pharmacokinetic profile?
A8: this compound is available in both oral and intravenous formulations. [, , ] Intravenous administration results in rapid onset of action, which is desirable for acute conditions like postoperative nausea and vomiting (PONV). [, , ] Oral administration provides a more convenient route for chronic conditions like IBS-D, allowing for once-daily dosing. [, ]
Q9: What is the approximate half-life of this compound, and how does this relate to its duration of action?
A9: While the provided research doesn't explicitly state the half-life, it does highlight that this compound exhibits a very slow dissociation rate from 5-HT3 receptors compared to other 5-HT3 antagonists like alosetron and cilansetron. [] This translates to a prolonged duration of action, contributing to its effectiveness in preventing both acute and delayed nausea and vomiting. [, , , , ]
Q10: Does this compound have any active metabolites, and if so, do they contribute to its pharmacological effects?
A10: Yes, this compound has an active metabolite, M-1, that also possesses affinity for 5-HT3 receptors. [] While M-1's binding affinity is lower than that of the parent drug, its contribution to overall receptor occupancy and the prolonged duration of action is significant, particularly after intravenous administration. [, ]
Q11: What is the evidence for the efficacy of this compound in preventing PONV compared to placebo?
A12: Multiple randomized controlled trials have demonstrated the effectiveness of this compound in reducing the incidence and severity of PONV compared to placebo. [, , , , , ] These studies have shown consistent benefits, particularly in the early postoperative period (0-6 hours). [, , , , , ]
Q12: Is there evidence suggesting any specific genetic polymorphisms that might influence this compound's effectiveness?
A17: Yes, one study investigated the influence of polymorphisms in the ABCB1 gene, which encodes a drug transporter protein, on the efficacy of this compound compared to palonosetron for preventing PONV. [] The findings suggest that individuals with specific ABCB1 genotypes might experience differences in the severity of PONV when treated with this compound. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。